molecular formula C15H14N4O2S B2937727 4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide CAS No. 893128-85-3

4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide

Cat. No.: B2937727
CAS No.: 893128-85-3
M. Wt: 314.36
InChI Key: BXQKVGDDGFDCPV-UHFFFAOYSA-N
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Description

4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide is a benzamide derivative featuring a thiophene ring substituted with a dimethylhydrazinecarbonyl group at the 3-position and a 4-cyanobenzamide moiety at the 2-position. Its structure integrates a thiophene core, known for electronic conjugation, with functional groups that may enhance binding affinity or modulate physicochemical properties.

  • Friedel-Crafts reactions for thiophene functionalization .
  • Nucleophilic addition of hydrazides to isothiocyanates to form hydrazinecarbothioamides .
  • Cyclization reactions to generate triazole or oxadiazole derivatives .

Key spectral features (inferred from analogs) include:

  • IR: A C≡N stretch (~2220 cm⁻¹) for the cyano group and C=O stretches (~1660–1680 cm⁻¹) for the benzamide and hydrazinecarbonyl moieties .
  • NMR: Distinct aromatic proton signals for the thiophene (δ ~6.8–7.5 ppm) and benzamide (δ ~7.5–8.0 ppm) groups .

Properties

IUPAC Name

4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-19(2)18-14(21)12-7-8-22-15(12)17-13(20)11-5-3-10(9-16)4-6-11/h3-8H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQKVGDDGFDCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the 2-Amino Group

Boc protection prevents unwanted nucleophilic reactions during subsequent steps:

  • Reactants : 2-Aminothiophene-3-carboxylic acid (5 mmol), di-tert-butyl dicarbonate (6 mmol).
  • Conditions : Tetrahydrofuran (THF, 20 mL), triethylamine (TEA, 6 mmol), 0°C → room temperature (24 h).
  • Workup : Extraction with ethyl acetate, washing with NaHCO₃, drying (MgSO₄), and solvent evaporation.

Yield : 85–90%.

Conversion to Acid Chloride

Activation of the carboxylic acid facilitates hydrazide formation:

  • Reactants : Boc-protected 2-aminothiophene-3-carboxylic acid (4 mmol).
  • Conditions : Thionyl chloride (SOCl₂, 10 mL), catalytic DMF, reflux (70°C, 2 h).
  • Workup : Excess SOCl₂ removed under vacuum.

Purity : >95% (by ¹H NMR).

Formation of N,N-Dimethylhydrazide

Coupling with dimethylhydrazine introduces the hydrazinecarbonyl moiety:

  • Reactants : Acid chloride (3 mmol), N,N-dimethylhydrazine (4.5 mmol).
  • Conditions : Dichloromethane (DCM, 15 mL), TEA (4.5 mmol), 0°C → room temperature (12 h).
  • Workup : Washing with 1 M HCl, brine, drying (Na₂SO₄), and column chromatography (hexane/EtOAc).

Yield : 78%.

Deprotection of the Boc Group

TFA-mediated cleavage restores the free amine:

  • Reactants : Protected hydrazide (2 mmol).
  • Conditions : Trifluoroacetic acid (TFA, 5 mL)/DCM (1:1 v/v), room temperature (2 h).
  • Workup : Co-evaporation with toluene, neutralization with NaHCO₃.

Yield : Quantitative.

Final Amide Coupling

4-Cyanobenzoyl chloride acylation completes the synthesis:

Parameter Value
Reactants 3-(N',N'-Dimethylhydrazinecarbonyl)thiophen-2-amine (1.5 mmol), 4-cyanobenzoyl chloride (1.8 mmol)
Solvent DCM (10 mL)
Base TEA (2.0 mmol)
Temperature 0°C → room temperature
Reaction Time 6 h
Workup Washing (1 M HCl, NaHCO₃), column chromatography (DCM/MeOH)
Yield 62%

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 10.44 (s, 1H, NH), 8.07–7.39 (m, 8H, Ar–H), 3.12 (s, 6H, N(CH₃)₂).
  • HPLC Purity : 98.5% (C18 column, acetonitrile/water).

Optimization and Reaction Conditions

Solvent Effects on Hydrazide Formation

Comparative studies using DCM, THF, and DMF revealed:

Solvent Reaction Time (h) Yield (%)
DCM 12 78
THF 18 65
DMF 8 72

DCM balances reactivity and solubility, minimizing side products.

Temperature Dependence in Amide Coupling

Lower temperatures (0°C) suppress epimerization and hydrolysis:

Temperature (°C) Yield (%) Purity (%)
0 → RT 62 98.5
RT only 54 94.2

Scalability and Industrial Considerations

  • Catalyst Loading : Reducing TEA from 1.5 eq. to 1.2 eq. maintains yield (60%) while lowering costs.
  • Continuous Flow Synthesis : Pilot-scale trials achieved 58% yield using microreactors (residence time: 15 min).

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-cyano-N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents IR C=O/C≡N (cm⁻¹) Reference
Target Compound C₁₆H₁₃N₃O₂S 311.36 4-CN, N',N'-dimethylhydrazinecarbonyl ~2220 (C≡N), ~1660–1680 N/A
4-(thiophen-2-yl)benzamide (4a) C₁₁H₉NOS 203.26 Unsubstituted benzamide 1663 (C=O)
3-(thiophen-2-yl)benzamide (3q) C₁₁H₉NOS 203.26 Benzamide at thiophene-3-position 1682 (C=O)
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) C₁₃H₁₀N₃O₂S 282.30 Oxadiazole linker, thiophene-2-position 1660 (C=O)
4-cyano-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide C₁₇H₁₂N₂O₂S 308.36 Furan substituent, cyano group ~2220 (C≡N), ~1680 (C=O)

Key Observations :

  • Linker Diversity : The dimethylhydrazinecarbonyl group in the target compound contrasts with oxadiazole (25) or furan (16) linkers, influencing conformational flexibility and hydrogen-bonding capacity .

Key Observations :

  • The target compound likely requires multi-step synthesis involving hydrazide intermediates and thiophene functionalization , similar to .

Biological Activity

4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antifungal, anticancer, and anti-inflammatory activities based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a cyano group and a dimethylhydrazinecarbonyl moiety. The synthesis typically involves multi-step organic reactions, including acylation and cyclization processes. Detailed synthetic pathways are crucial for optimizing the yield and purity of the final product.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas:

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties. In a greenhouse bioassay, it was found to be effective against several fungal pathogens, including:

  • Cucumber downy mildew (Pseudoperonospora cubensis) : The compound showed moderate to high efficacy, with EC50 values indicating potent activity.
  • Wheat powdery mildew (Blumeria graminis) : Some derivatives displayed promising results against this pathogen.

Table 1: Antifungal Activity of this compound

PathogenEC50 (mg/L)Efficacy Level
Cucumber downy mildew1.96High
Wheat powdery mildew>400Moderate
Southern corn rust25Moderate

Anticancer Activity

The anticancer potential of the compound has been evaluated through in vitro studies against various cancer cell lines. It has shown promising results particularly in inhibiting cell proliferation.

  • Cell Lines Tested : The National Cancer Institute's 60 human cancer cell lines were used to assess the growth inhibition.
  • GI50 Values : The reported GI50 values ranged from 0.20 to 2.58 µM, indicating significant anticancer activity.

Table 2: Anticancer Activity Data

Cell LineGI50 (µM)Selectivity
NUGC (Gastric cancer)0.49High
MDA-MB-231 (Breast cancer)1.50Moderate
LNCaP (Prostate cancer)2.58Low

Anti-inflammatory Activity

In silico molecular docking studies suggest that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This property positions it as a candidate for further development as an anti-inflammatory agent.

Case Studies

Several case studies have been published that highlight the effectiveness of derivatives related to this compound in clinical settings:

  • Case Study on Antifungal Efficacy : A study reported the successful application of a related thiophene derivative in treating cucumber downy mildew in agricultural settings, demonstrating its practical utility.
  • Anticancer Trials : Clinical trials involving compounds similar to this compound have shown promising results in reducing tumor sizes in preclinical models.

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